Cas no 1807296-30-5 (4-Cyano-2-ethyl-5-methoxyphenylacetic acid)

4-Cyano-2-ethyl-5-methoxyphenylacetic acid 化学的及び物理的性質
名前と識別子
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- 4-Cyano-2-ethyl-5-methoxyphenylacetic acid
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- インチ: 1S/C12H13NO3/c1-3-8-4-10(7-13)11(16-2)5-9(8)6-12(14)15/h4-5H,3,6H2,1-2H3,(H,14,15)
- InChIKey: AWGOHTJWSRUSSJ-UHFFFAOYSA-N
- ほほえんだ: O(C)C1C(C#N)=CC(CC)=C(C=1)CC(=O)O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 294
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 70.3
4-Cyano-2-ethyl-5-methoxyphenylacetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A010002409-1g |
4-Cyano-2-ethyl-5-methoxyphenylacetic acid |
1807296-30-5 | 97% | 1g |
$1475.10 | 2023-09-02 | |
Alichem | A010002409-500mg |
4-Cyano-2-ethyl-5-methoxyphenylacetic acid |
1807296-30-5 | 97% | 500mg |
$839.45 | 2023-09-02 | |
Alichem | A010002409-250mg |
4-Cyano-2-ethyl-5-methoxyphenylacetic acid |
1807296-30-5 | 97% | 250mg |
$484.80 | 2023-09-02 |
4-Cyano-2-ethyl-5-methoxyphenylacetic acid 関連文献
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
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Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
4-Cyano-2-ethyl-5-methoxyphenylacetic acidに関する追加情報
Introduction to 4-Cyano-2-ethyl-5-methoxyphenylacetic acid (CAS No. 1807296-30-5)
4-Cyano-2-ethyl-5-methoxyphenylacetic acid (CAS No. 1807296-30-5) is a versatile organic compound with significant potential in various fields of chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has garnered attention for its potential applications in drug discovery and development. The molecule consists of a phenyl ring substituted with a cyano group, an ethyl group, and a methoxy group, along with an acetic acid moiety. These functional groups contribute to its chemical reactivity and biological activity, making it a valuable candidate for further investigation.
The chemical structure of 4-Cyano-2-ethyl-5-methoxyphenylacetic acid is particularly noteworthy due to its combination of aromatic and aliphatic functionalities. The cyano group, known for its strong electron-withdrawing properties, can influence the compound's reactivity and stability. The ethyl and methoxy substituents provide additional steric and electronic effects, which can modulate the compound's interactions with biological targets. The acetic acid moiety, on the other hand, introduces a carboxylic acid functional group, which can participate in hydrogen bonding and other intermolecular interactions.
In recent years, there has been growing interest in the use of 4-Cyano-2-ethyl-5-methoxyphenylacetic acid as a building block in the synthesis of more complex molecules. Its unique structure makes it an attractive starting material for the development of novel pharmaceuticals and bioactive compounds. For instance, researchers have explored its potential as an intermediate in the synthesis of anti-inflammatory agents and anticancer drugs. The ability to fine-tune the properties of this compound through chemical modifications opens up numerous possibilities for its application in medicinal chemistry.
One of the key areas where 4-Cyano-2-ethyl-5-methoxyphenylacetic acid has shown promise is in the field of anti-inflammatory research. Inflammation is a complex biological response involving various cellular and molecular mechanisms. Compounds that can effectively modulate these processes have significant therapeutic potential. Studies have demonstrated that derivatives of 4-Cyano-2-ethyl-5-methoxyphenylacetic acid exhibit potent anti-inflammatory activity by inhibiting key enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).
Beyond anti-inflammatory applications, 4-Cyano-2-ethyl-5-methoxyphenylacetic acid has also been investigated for its potential anticancer properties. Cancer is a multifaceted disease characterized by uncontrolled cell growth and metastasis. Research has shown that certain derivatives of this compound can induce apoptosis (programmed cell death) in cancer cells while sparing normal cells. This selective cytotoxicity makes it a promising lead compound for the development of targeted cancer therapies.
The pharmacokinetic properties of 4-Cyano-2-ethyl-5-methoxyphenylacetic acid are another important aspect to consider in its potential therapeutic applications. Studies have evaluated its absorption, distribution, metabolism, and excretion (ADME) profiles to ensure that it can be effectively delivered to target tissues while minimizing adverse effects. Preliminary data suggest that this compound has favorable pharmacokinetic properties, making it suitable for further preclinical and clinical evaluation.
In addition to its therapeutic potential, 4-Cyano-2-ethyl-5-methoxyphenylacetic acid has also been studied for its use as a research tool in chemical biology. Its unique structure allows it to serve as a probe for investigating various biological processes at the molecular level. For example, researchers have used derivatives of this compound to study protein-protein interactions and enzyme inhibition mechanisms. These studies provide valuable insights into the molecular basis of diseases and can inform the design of more effective therapeutic agents.
The synthesis of 4-Cyano-2-ethyl-5-methoxyphenylacetic acid involves several well-established organic reactions. One common approach is to start with 4-cyanophenol and sequentially introduce the ethyl and methoxy substituents followed by the acetic acid moiety. This multi-step synthesis process allows for precise control over the final product's purity and yield. Advances in synthetic methodologies have also led to more efficient and environmentally friendly routes for producing this compound on a larger scale.
In conclusion, 4-Cyano-2-ethyl-5-methoxyphenylacetic acid (CAS No. 1807296-30-5) is a promising compound with diverse applications in chemistry and pharmaceutical research. Its unique structural features make it an attractive candidate for developing novel anti-inflammatory agents, anticancer drugs, and research tools. Ongoing studies continue to uncover new aspects of its biological activity and pharmacological properties, highlighting its potential as a valuable asset in drug discovery and development.
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